![molecular formula C9H18N2O2 B2412154 tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate CAS No. 1932238-83-9](/img/structure/B2412154.png)
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
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Overview
Description
The compound “tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) . Unfortunately, the specific molecular structure analysis for “tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” is not available.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For azetidines, reactions could involve the nitrogen atom or any substituents on the ring . The specific chemical reactions of “tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” are not known.Scientific Research Applications
- By introducing functional groups onto the tert-butyl moiety, scientists can fine-tune drug candidates for enhanced bioavailability, stability, and target specificity .
- Its steric bulk influences reaction selectivity and rate, making it valuable in asymmetric synthesis and other catalytic processes .
- Researchers study how enzymes incorporate tert-butyl groups into complex molecules, providing insights for designing bio-inspired syntheses .
- Investigating how microorganisms break down this molecule sheds light on environmental processes and helps design more sustainable materials .
- Tertiary butyl esters, derived from Boc-protected compounds, find applications in synthetic organic chemistry, including drug synthesis and functional material preparation .
Drug Synthesis
Catalysis
Biosynthetic Pathways
Biodegradation Studies
Flow Microreactor Systems
Versatile Material for Research
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which is utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group, however, is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group, however, is known to elicit a unique reactivity pattern, which is utilized in various chemical transformations .
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research could focus on optimizing its structure for better efficacy or lower toxicity . The future directions for “tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate” are not known.
properties
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTYEYDNBONGP-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate |
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